molecular formula C21H26N2O3 B2863333 2-(2-methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 953168-86-0

2-(2-methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No.: B2863333
CAS No.: 953168-86-0
M. Wt: 354.45
InChI Key: FCRYJTGTMVQWFT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The ether and amide groups might undergo reactions under certain conditions, and the pyrrolidine ring could potentially participate in reactions involving nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Fluoroionophores for Metal Recognition

Researchers have developed fluoroionophores from derivatives like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, showcasing their ability to chelate metal cations such as Zn+2 in various solutions. These compounds demonstrate anionic-dependent metal binding, potentially useful for cellular metal staining in fluorescence-based methods (Hong et al., 2012).

Antiproliferative Activity of Pyridine-Thiazole Compounds

A study synthesized pyridine-thiazole hybrids, revealing compounds with significant anticancer activity against various cancer cell lines, including MCF-7 and HepG2. These findings underscore the potential of such derivatives in cancer therapy, with docking studies providing insights into their molecular interactions (Alqahtani & Bayazeed, 2020).

Pyrrolidin-2-one Derivatives Synthesis

Research on the oxidative cyclization of specific acetoacetamides and methoxycarbonylacetamides led to the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. This process, mediated by Mn(III), offers a pathway to synthesize biologically active amino acids containing the pyrrolidine ring, beneficial for pharmaceutical applications (Galeazzi, Mobbili, & Orena, 1996).

Palladium-Catalyzed Intramolecular Allylation

A novel palladium(0)-catalyzed cyclization method was developed to produce 3,4-disubstituted pyrrolidin-2-ones, showcasing a broad range of acetamide anion stabilizers. This technique emphasizes the precision in chemical synthesis, particularly in generating gamma-lactams with total diastereoselection, which could be relevant in developing new medicinal compounds (Giambastiani et al., 1998).

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be explored in synthetic chemistry .

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a radical approach . The exact nature of these interactions and the resulting changes at the molecular and cellular level need to be elucidated through further studies.

Biochemical Pathways

The compound may potentially affect several biochemical pathways. It is suggested that the compound may be involved in the protodeboronation of alkyl boronic esters , but the exact pathways and their implications require further investigation.

Result of Action

It is hypothesized that the compound may have a role in formal anti-Markovnikov alkene hydromethylation

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-6-2-3-7-20(19)26-16-21(24)22-13-12-17-8-10-18(11-9-17)23-14-4-5-15-23/h2-3,6-11H,4-5,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRYJTGTMVQWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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